

Spectroscopic and Structural Elucidation of 1-Methoxyindole-3-Carboxylic Acid: A Technical Overview

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Compound of Interest

Compound Name: 1-Methoxyindole-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-methoxyindole-3-carboxylic acid**. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a combination of predicted data based on closely related analogs and general experimental protocols. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of indole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-methoxyindole-3-carboxylic acid**. These predictions are derived from the analysis of structurally similar compounds, including methyl 1-methoxy-1H-indole-3-carboxylate, 1-methoxy-1H-indole-3-carbaldehyde, and other indole-3-carboxylic acid derivatives.

Table 1: Predicted ^1H NMR Spectral Data for **1-Methoxyindole-3-carboxylic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~8.1	Singlet	1H	H2
~7.8-7.9	Doublet	1H	H4
~7.2-7.4	Multiplet	2H	H5, H6
~7.1-7.2	Doublet	1H	H7
~4.1	Singlet	3H	-OCH ₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for **1-Methoxyindole-3-carboxylic Acid**

Chemical Shift (δ , ppm)	Assignment
~165	-COOH
~137	C7a
~130	C2
~128	C3a
~123	C5
~122	C6
~120	C4
~110	C7
~105	C3
~65	-OCH ₃

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data for **1-Methoxyindole-3-carboxylic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~1680	Strong	C=O stretch (carboxylic acid)
~1550	Medium	C=C stretch (aromatic)
~1450	Medium	C-H bend
~1250	Strong	C-O stretch
~1050	Medium	N-O stretch

Table 4: Predicted Mass Spectrometry Data for **1-Methoxyindole-3-carboxylic Acid**

m/z	Interpretation
191	[M] ⁺ (Molecular Ion)
174	[M - OH] ⁺
146	[M - COOH] ⁺
130	[M - COOH - O] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

- **Sample Preparation:** Approximately 5-10 mg of the sample (**1-methoxyindole-3-carboxylic acid**) is dissolved in about 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or chloroform- d ($CDCl_3$), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** The prepared sample is placed in the NMR spectrometer. For 1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

- **Sample Preparation:** For a solid sample, the attenuated total reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

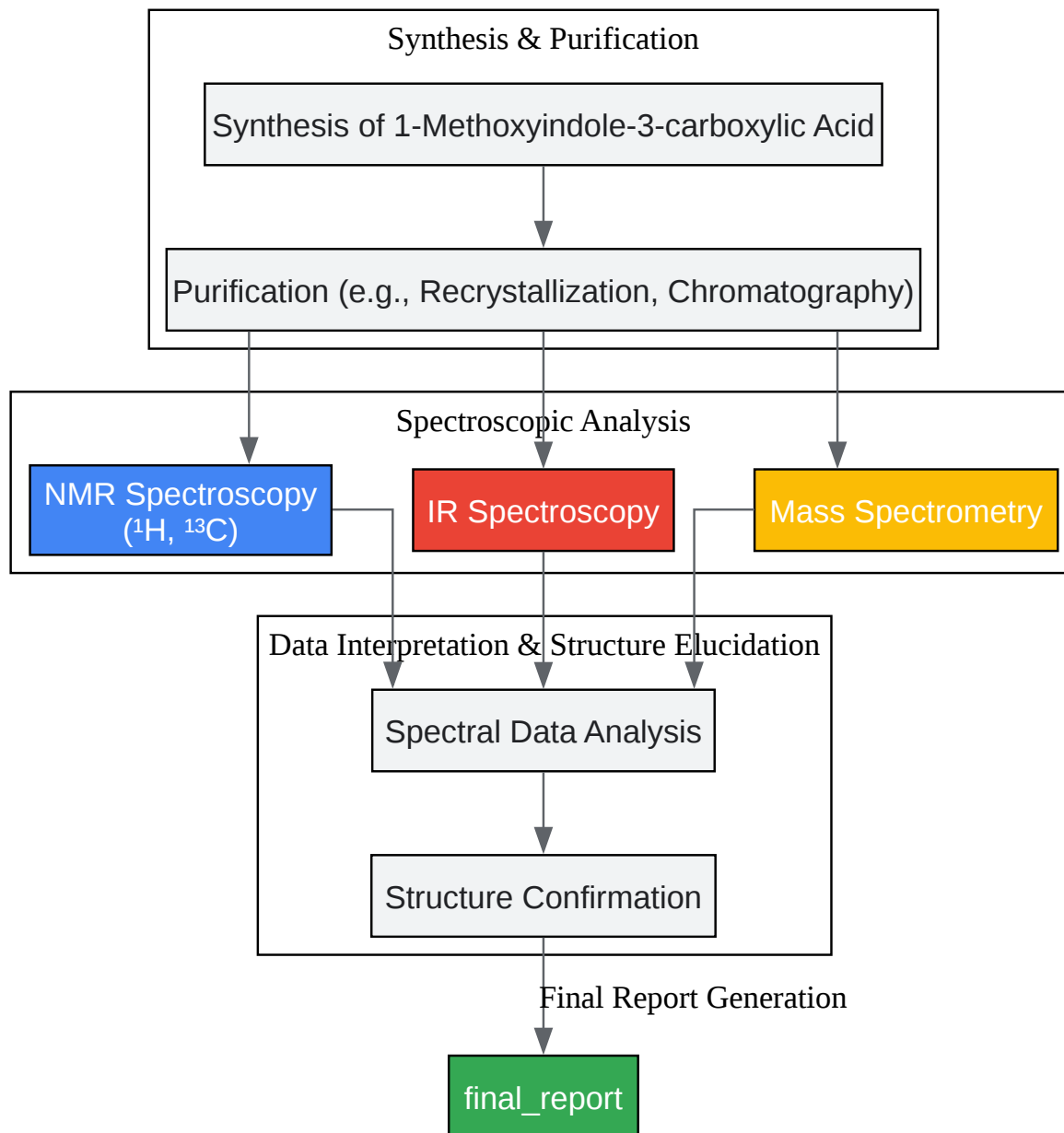
Mass spectra can be acquired using various ionization techniques, with electron ionization (EI) being common for providing detailed fragmentation patterns.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

- **Ionization and Analysis:** In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Data Interpretation:** The resulting mass spectrum plots the relative abundance of ions at each m/z value. The peak with the highest m/z often corresponds to the molecular ion $[M]^+$, and the other peaks represent fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **1-methoxyindole-3-carboxylic acid**.



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